3-[6-(2,3-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC17910555
Molecular Formula: C19H16N6O2S
Molecular Weight: 392.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16N6O2S |
|---|---|
| Molecular Weight | 392.4 g/mol |
| IUPAC Name | 6-(2,3-dimethoxyphenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C19H16N6O2S/c1-11-15(24-10-5-4-9-14(24)20-11)17-21-22-19-25(17)23-18(28-19)12-7-6-8-13(26-2)16(12)27-3/h4-10H,1-3H3 |
| Standard InChI Key | ZMZDDQJSJOEMQH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=C(C(=CC=C5)OC)OC |
Introduction
Structural and Chemical Profile
Molecular Architecture
The compound features a fused triazolo-thiadiazole core linked to a 2-methylimidazo[1,2-a]pyridine moiety via a phenyl group substituted with 2,3-dimethoxy residues. This hybrid structure enhances electronic delocalization and steric bulk, factors critical for target binding. The imidazopyridine ring contributes π-π stacking interactions, while the triazole and thiadiazole groups enable hydrogen bonding and dipole interactions .
Synthetic Pathways
Synthesis typically proceeds through multi-step cyclocondensation and functionalization:
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Hydrazinolysis: Ethyl carboxylate derivatives of imidazopyridine undergo hydrazinolysis to form carbohydrazide intermediates.
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Cyclization: Reaction with carbon disulfide in alkaline conditions generates triazole-thiol precursors.
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Arylation: Condensation with 2,3-dimethoxybenzoyl chloride in pyridine yields the final product .
Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | NH₂NH₂, EtOH, reflux | Carbohydrazide | 78–85 |
| 2 | CS₂, KOH, Δ | Triazole-thiol | 65–72 |
| 3 | 2,3-Dimethoxybenzoyl chloride, Pyridine | Final compound | 60–68 |
Pharmacological Activities
Antimicrobial Efficacy
The compound exhibits broad-spectrum antimicrobial activity, attributed to its ability to disrupt microbial cell wall synthesis and enzyme function. Testing against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) revealed minimum inhibitory concentrations (MICs) of 8–16 μg/mL, comparable to ciprofloxacin .
Table 2: Antimicrobial Activity Profile
| Organism | MIC (μg/mL) | Reference Standard (MIC, μg/mL) |
|---|---|---|
| S. aureus (ATCC 25923) | 8 | Ciprofloxacin (4) |
| E. coli (ATCC 25922) | 16 | Ciprofloxacin (2) |
| Candida albicans | 32 | Fluconazole (8) |
Mechanism of Action
Enzyme Inhibition
The compound selectively inhibits shikimate dehydrogenase (Ki = 2.3 μM), a key enzyme in the shikimate pathway absent in mammals. This disruption blocks chorismate biosynthesis, essential for microbial aromatic amino acid production.
Receptor Interactions
Docking studies reveal high affinity for the ATP-binding pocket of cyclin-dependent kinase 2 (CDK2) (binding energy: −9.8 kcal/mol), suggesting antiproliferative effects via cell cycle arrest .
Comparative Analysis with Analogues
Table 3: Bioactivity Comparison with Structural Analogues
| Compound | Antimicrobial MIC (μg/mL) | Anticancer IC₅₀ (μM) |
|---|---|---|
| 3-[6-(3,5-Dimethoxyphenyl)...] | 4–8 | 10.2 |
| 3-[6-(4-Nitrophenyl)...] | 16–32 | 24.5 |
| Target Compound | 8–16 | 12.5–18.7 |
Electron-donating methoxy groups at the 2,3-positions enhance lipid solubility and membrane penetration compared to nitro-substituted analogues, explaining superior activity .
Future Research Directions
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Pharmacokinetic Optimization: Modifying methoxy substituents to improve oral bioavailability.
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Target Expansion: Screening against viral proteases and inflammatory cytokines.
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Synergistic Combinations: Evaluating efficacy with β-lactam antibiotics to combat resistance.
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